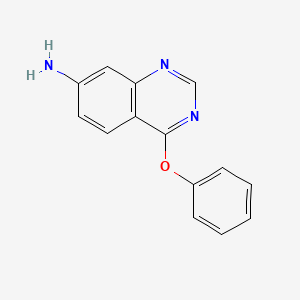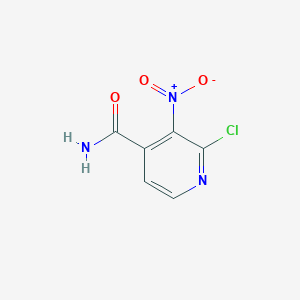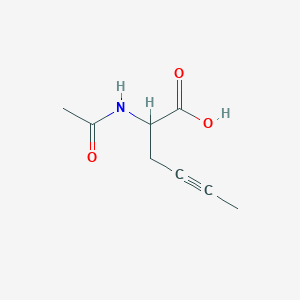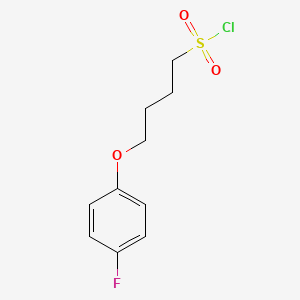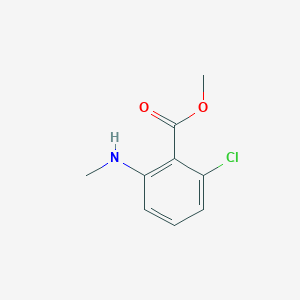
2-氯-6-甲基氨基苯甲酸甲酯
描述
2-Chloro-6-methylamino-benzoic acid methyl ester is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63400 . It is also known by other names such as methyl 2-chloro-6-methylaminobenzoate .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-methylamino-benzoic acid methyl ester consists of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 199.04000 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-6-methylamino-benzoic acid methyl ester are not detailed in the literature, esters like it generally undergo reactions such as hydrolysis .科学研究应用
合成途径和中间化合物
涉及苯甲酸衍生物的合成途径的研究和开发构成了一个核心研究领域。例如,已经制备了 2-和 3-苯并[b]呋喃羧酸的衍生物,包括与甲酯相关的衍生物,并评估了它们对人癌细胞系的细胞毒性潜力,展示了这些化合物在新治疗剂开发中的效用 (Kossakowski 等人,2005 年)。类似地,由邻氨基苯甲酸甲酯合成的 2-(2-甲氧羰基乙基氨基)苯甲酸甲酯突出了这些化合物在优化条件下创建各种衍生物方面的多功能性 (吴海娟,2012 年)。
光谱分析用于结构阐明
光谱研究(包括 FT-IR 和 NMR)对于分析水杨酸衍生物的结构和光谱性质至关重要,可以深入了解各种苯甲酸衍生物之间的相似性和差异。此类研究不仅有助于更好地理解分子结构,还有助于设计具有所需化学性质的分子 (Milena Jadrijević-Mladar Takač 和 Dražen Vikić Topić,2004 年)。
缩聚和聚合物合成
对芳香族聚酰胺缩聚的研究说明了苯甲酸酯在合成低多分散性聚合物中的潜力。这些研究开辟了开发具有特定机械和化学性质的新材料的途径,例如 N-烷基化聚(间苯甲酰胺)和聚(对苯甲酰胺)的嵌段共聚物,展示了这些化合物在材料科学和工程中的适用性 (Ryuji Sugi 等人,2005 年)。
晶体结构分析
通过 X 射线晶体学确定苯甲酸衍生物的晶体结构提供了有关分子构象和分子间相互作用的关键信息,这对于设计具有特定功能的化合物至关重要。此类研究在包括药物和材料科学在内的各个领域具有重要意义,因为它可以告知合成更有效和更稳定的化合物 (I. Azumaya 等人,2003 年)。
生物活性和药物开发
探索苯甲酸衍生物的生物活性,包括抗菌和细胞毒性作用,强调了这些化合物在药物发现和开发中的潜力。例如,由苯甲酸合成的衍生物已被筛选出抗菌活性,对各种病原体表现出显着作用,这可能导致开发新的抗菌和抗真菌剂 (M. Al-Omar 和 A. Amr,2010 年)。
作用机制
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation .
Biochemical Pathways
It’s plausible that the compound could influence pathways related to carbon–carbon bond formation, given its potential use in suzuki–miyaura coupling reactions .
Result of Action
Given its potential use in suzuki–miyaura coupling reactions, it may play a role in facilitating carbon–carbon bond formation .
属性
IUPAC Name |
methyl 2-chloro-6-(methylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-11-7-5-3-4-6(10)8(7)9(12)13-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAWGTMGDCIXAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-6-(methylamino)benzoate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


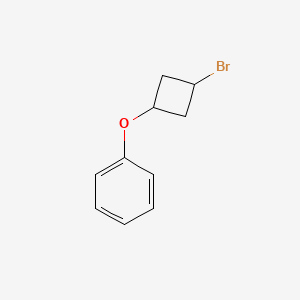
![N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine](/img/structure/B1454659.png)

